
(7-methyl-1H-indol-5-yl)methanamine
Übersicht
Beschreibung
(7-methyl-1H-indol-5-yl)methanamine is a chemical compound with the molecular formula C10H12N2 It is an indole derivative, which means it contains the indole structure, a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-methyl-1H-indol-5-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core. This can be achieved through various methods, such as the Fischer indole synthesis or the Leimgruber-Batcho indole synthesis.
Functionalization: The indole core is then functionalized to introduce the methyl group at the 7-position. This can be done using Friedel-Crafts alkylation or other suitable methods.
Amination: The final step involves the introduction of the methanamine group at the 5-position. This can be achieved through reductive amination or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Catalysts: Catalysts may be employed to enhance the reaction rate and selectivity.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(7-methyl-1H-indol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidation may yield products such as aldehydes, ketones, or carboxylic acids.
Reduction: Reduction may yield amines, alcohols, or hydrocarbons.
Substitution: Substitution reactions may yield various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
(7-methyl-1H-indol-5-yl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (7-methyl-1H-indol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors in the body, triggering a cascade of biochemical events.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Gene Expression: It may influence gene expression, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-methyl-1H-indol-5-yl)methanamine: This compound is similar in structure but has a methyl group at the 1-position instead of the 7-position.
(5-methyl-1H-indol-3-yl)methanamine: This compound has a methyl group at the 5-position and a methanamine group at the 3-position.
(7-methyl-1H-indol-3-yl)methanamine: This compound has a methyl group at the 7-position and a methanamine group at the 3-position.
Uniqueness
(7-methyl-1H-indol-5-yl)methanamine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its unique structure allows it to interact with different molecular targets and pathways compared to other similar compounds.
Biologische Aktivität
(7-methyl-1H-indol-5-yl)methanamine, a derivative of indole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular structure of this compound features a methyl group at the 7-position of the indole ring and an amine group at the 5-position. This specific substitution pattern is believed to confer unique chemical reactivity and biological activity compared to other indole derivatives.
Target Interactions
Indole derivatives, including this compound, are known to interact with various biological targets. These interactions can lead to significant changes in cellular signaling pathways and biochemical processes. The compound has shown potential in binding to multiple receptors, which may underlie its diverse biological effects.
Biochemical Pathways
The compound's influence on biochemical pathways includes:
- Antimicrobial Activity : Exhibiting inhibitory effects against various bacterial strains.
- Anticancer Potential : Inducing apoptosis in cancer cells through receptor-mediated pathways.
- Antiviral Properties : Inhibiting viral replication mechanisms.
Biological Activity Overview
Research indicates that this compound has several notable biological activities:
Case Studies and Research Findings
-
Antimicrobial Studies :
A study conducted on various indole derivatives, including this compound, revealed significant antimicrobial activity against MRSA. The compound was found to have a minimum inhibitory concentration (MIC) of ≤0.25 µg/mL, indicating potent activity without notable cytotoxic effects on human cells . -
Anticancer Research :
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through activation of specific receptors involved in cell death pathways. This suggests its potential as a therapeutic agent in oncology . -
Antiviral Activity :
Preliminary investigations into the antiviral properties of this compound indicate its ability to inhibit viral replication mechanisms, although further studies are required to elucidate the exact pathways involved.
Eigenschaften
IUPAC Name |
(7-methyl-1H-indol-5-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-7-4-8(6-11)5-9-2-3-12-10(7)9/h2-5,12H,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEGVWSXWPSIQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.